molecular formula C22H29ClN4O5 B1195019 Entozon CAS No. 73972-50-6

Entozon

Cat. No.: B1195019
CAS No.: 73972-50-6
M. Wt: 464.9 g/mol
InChI Key: YDEWUVKTIHHCKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Entozon involves the reaction of 2,3-dimethoxy-6-nitro-9-acridinylamine with 1-(diethylamino)-2-propanol under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Entozon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and amino derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

Entozon has a wide range of applications in scientific research:

Mechanism of Action

Entozon exerts its effects primarily through intercalation into DNA. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This intercalation can lead to frameshift mutations, particularly in regions of monotonous base repeats . The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Entozon

This compound is unique due to its potent ability to induce frameshift mutations, particularly -2 frameshift mutations. This property makes it a valuable tool in genetic research and cancer studies, distinguishing it from other similar compounds .

Properties

CAS No.

73972-50-6

Molecular Formula

C22H29ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

1-(diethylamino)-3-[(2,3-dimethoxy-6-nitroacridin-9-yl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C22H28N4O5.ClH/c1-5-25(6-2)13-15(27)12-23-22-16-8-7-14(26(28)29)9-18(16)24-19-11-21(31-4)20(30-3)10-17(19)22;/h7-11,15,27H,5-6,12-13H2,1-4H3,(H,23,24);1H

InChI Key

YDEWUVKTIHHCKK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl.Cl

Canonical SMILES

CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl

Related CAS

6035-39-8 (Parent)

Synonyms

Entozon

Origin of Product

United States

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